molecular formula C11H16NOP B13520027 6-(Dimethylphosphoryl)-1,2,3,4-tetrahydroquinoline

6-(Dimethylphosphoryl)-1,2,3,4-tetrahydroquinoline

Katalognummer: B13520027
Molekulargewicht: 209.22 g/mol
InChI-Schlüssel: OASQVPLTXCEXEB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Dimethylphosphoryl)-1,2,3,4-tetrahydroquinoline is a compound that belongs to the class of organophosphorus compounds It features a tetrahydroquinoline ring system substituted with a dimethylphosphoryl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Dimethylphosphoryl)-1,2,3,4-tetrahydroquinoline typically involves the reaction of a suitable tetrahydroquinoline precursor with a dimethylphosphorylating agent. One common method is the reaction of 1,2,3,4-tetrahydroquinoline with dimethylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 6-(Dimethylphosphoryl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylphosphoryl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines.

Wissenschaftliche Forschungsanwendungen

6-(Dimethylphosphoryl)-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: The compound can be employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organophosphorus compounds.

Wirkmechanismus

The mechanism of action of 6-(Dimethylphosphoryl)-1,2,3,4-tetrahydroquinoline involves its interaction with molecular targets such as enzymes or receptors. The dimethylphosphoryl group can act as a nucleophile or electrophile, depending on the reaction conditions. This allows the compound to participate in various biochemical pathways, influencing the activity of target proteins and enzymes.

Vergleich Mit ähnlichen Verbindungen

  • 6-(Dimethylphosphoryl)-1,2,3,4-tetrahydroisoquinoline
  • 6-(Dimethylphosphoryl)-1,2,3,4-tetrahydroquinoxaline
  • 6-(Dimethylphosphoryl)-1,2,3,4-tetrahydroquinazoline

Comparison: Compared to these similar compounds, 6-(Dimethylphosphoryl)-1,2,3,4-tetrahydroquinoline is unique due to its specific ring structure and the position of the dimethylphosphoryl group. This structural uniqueness can result in different reactivity and interaction with biological targets, making it a valuable compound for specific applications in research and industry.

Eigenschaften

Molekularformel

C11H16NOP

Molekulargewicht

209.22 g/mol

IUPAC-Name

6-dimethylphosphoryl-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C11H16NOP/c1-14(2,13)10-5-6-11-9(8-10)4-3-7-12-11/h5-6,8,12H,3-4,7H2,1-2H3

InChI-Schlüssel

OASQVPLTXCEXEB-UHFFFAOYSA-N

Kanonische SMILES

CP(=O)(C)C1=CC2=C(C=C1)NCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.